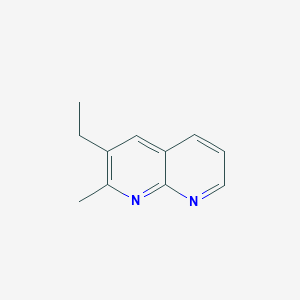
(2R,3S)-2-Butoxy-3-chlorooxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-Butoxy-3-chlorooxane is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which includes two stereocenters. The compound’s structure consists of a butoxy group and a chloro group attached to an oxane ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Butoxy-3-chlorooxane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butoxy-substituted alcohol with a chlorinating agent in the presence of a base. The reaction is carried out in a nonpolar solvent, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound often employs enzymatic processes to ensure high stereoselectivity and yield. For example, the use of aldolase enzymes in the presence of specific cofactors can facilitate the formation of the desired stereoisomer with high purity . These methods are advantageous due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-Butoxy-3-chlorooxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various butoxy-substituted derivatives, while oxidation can produce corresponding oxane derivatives .
Aplicaciones Científicas De Investigación
(2R,3S)-2-Butoxy-3-chlorooxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-Butoxy-3-chlorooxane involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-Butoxy-3-chlorooxane: An enantiomer with different stereochemistry.
(2S,3S)-2-Butoxy-3-chlorooxane: Another enantiomer with distinct properties.
(2R,3S)-2,3-Dibromobutane: A similar compound with bromine atoms instead of chlorine.
Uniqueness
(2R,3S)-2-Butoxy-3-chlorooxane is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various reactions and its applications in different fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
61092-40-8 |
|---|---|
Fórmula molecular |
C9H17ClO2 |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
(2R,3S)-2-butoxy-3-chlorooxane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
YVJCTCVZSCULEB-DTWKUNHWSA-N |
SMILES isomérico |
CCCCO[C@H]1[C@H](CCCO1)Cl |
SMILES canónico |
CCCCOC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


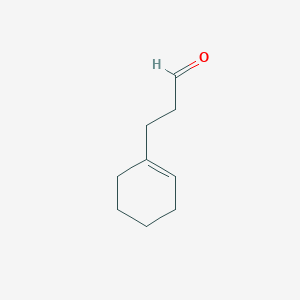

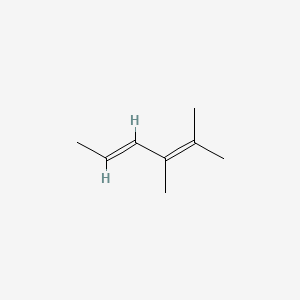

![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)
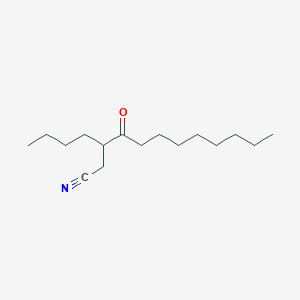

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
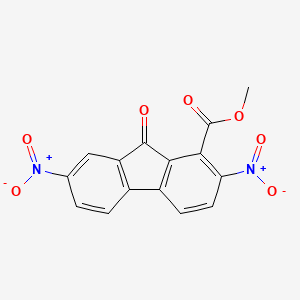


![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)
![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
